Brevinin-1PLa

Antimicrobial peptides Amphibian immunology Antifungal susceptibility

Brevinin-1PLa is the only Brevinin-1 analog with selective antifungal activity against Batrachochytrium dendrobatidis (MIC=50 µM) and negligible antibacterial effects (MIC >100 µM). This narrow-spectrum profile makes it essential for chytridiomycosis research, amphibian immune defense modeling, and selective antifungal SAR studies—applications where broad-spectrum analogs like Brevinin-1Pa/1Pb would confound results. Lyophilized, ≥95% purity, research use only. Do not substitute with broader analogs without verifying your experimental context.

Molecular Formula
Molecular Weight
Cat. No. B1577882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1PLa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1PLa Antimicrobial Peptide: Procurement Specifications and Baseline Characteristics


Brevinin-1PLa is a 24-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the pickerel frog, Rana palustris (Lithobates palustris). It belongs to the frog skin active peptide (FSAP) family, Brevinin subfamily, and features a conserved C-terminal disulfide-bridged cyclic heptapeptide loop known as the 'Rana box' [1]. The peptide exhibits a molecular weight of approximately 2621.4 Da and a net charge of +4 [2]. While structurally related to other Brevinin-1 peptides, Brevinin-1PLa displays a distinct antimicrobial spectrum with moderate activity against the amphibian fungal pathogen Batrachochytrium dendrobatidis (MIC = 50 µM) and limited efficacy against common Gram-positive and Gram-negative bacteria (MIC > 100 µM) [3]. The peptide is typically supplied as a lyophilized powder with ≥95% purity and is intended for research use only .

Why Generic Brevinin-1 Peptide Substitution is Inadvisable for Brevinin-1PLa Research


The Brevinin-1 family encompasses numerous peptides with significant sequence variation, particularly in the N-terminal region preceding the conserved 'Rana box'. These sequence differences directly impact antimicrobial spectrum, potency, and hemolytic activity. For instance, Brevinin-1Pa and Brevinin-1Pb exhibit broad-spectrum activity against bacteria and fungi, whereas Brevinin-1PLa demonstrates a narrow antifungal profile with limited antibacterial efficacy [1]. Similarly, the therapeutic index, a critical parameter for any potential translational study, varies widely among Brevinin-1 analogs due to differing hemolytic potencies [2]. Substituting Brevinin-1PLa with a more broadly active analog without verifying the specific experimental context may lead to misinterpretation of results, particularly in studies focused on amphibian pathogen resistance or in assays where hemolytic activity is a confounding factor. The following quantitative evidence underscores the necessity of selecting the precise peptide for targeted research applications.

Quantitative Differentiation of Brevinin-1PLa: A Comparative Evidence Guide for Scientific Procurement


Narrow-Spectrum Antifungal Activity of Brevinin-1PLa Contrasts with Broad-Spectrum Analogs

Brevinin-1PLa exhibits a distinct antimicrobial profile characterized by moderate activity against the amphibian fungal pathogen Batrachochytrium dendrobatidis (Bd) and negligible activity against common bacterial strains. This contrasts sharply with the broad-spectrum activity of closely related peptides like Brevinin-1Pa and Brevinin-1Pb. Against Bd, Brevinin-1PLa has a Minimum Inhibitory Concentration (MIC) of 50 µM, while Brevinin-1Pa (MIC = 12.5 µM) and Brevinin-1Pb (MIC = 6.2 µM) are 4- to 8-fold more potent [1]. Conversely, against the Gram-positive bacterium Staphylococcus epidermidis, Brevinin-1PLa is inactive (MIC > 100 µM), whereas Brevinin-1Pa, Brevinin-1Pb, and Brevinin-1Pg all show an MIC of 12.5 µM [1].

Antimicrobial peptides Amphibian immunology Antifungal susceptibility

Brevinin-1PLa Lacks Antibacterial Activity Observed in Brevinin-1Pa and Brevinin-1Pb

Brevinin-1PLa demonstrates a notable absence of antibacterial activity against Staphylococcus epidermidis (MIC > 100 µM), a common Gram-positive pathogen. This is a significant functional divergence from its analogs Brevinin-1Pa and Brevinin-1Pb, which both inhibit S. epidermidis at an MIC of 12.5 µM [1]. Furthermore, Brevinin-1Pa has reported MICs of 7 µM against S. aureus and 14 µM against E. coli [2], while Brevinin-1Pb shows MICs of 5 µM and 14 µM against the same strains, respectively [3]. Brevinin-1PLc, another analog from the same frog species, is also highly active against S. aureus (MIC = 4 µM) and E. coli (MIC = 7 µM) [4]. The inactivity of Brevinin-1PLa against these clinically relevant bacteria underscores its specialized rather than broad-spectrum role.

Antibacterial agents Peptide therapeutics Gram-positive bacteria

Brevinin-1PLa Therapeutic Index: Implied Selectivity from Activity Profile

While direct hemolytic data for Brevinin-1PLa is not reported, its antimicrobial profile suggests a potentially improved therapeutic index for specific applications. Many Brevinin-1 peptides, including Brevinin-1pl, exhibit strong hemolytic activity that limits their therapeutic index [1]. For example, Brevinin-1BYa has an HC50 (concentration causing 50% hemolysis) of 10 µM against human erythrocytes [2], and Brevinin-1BYb has an HC50 of 4 µM [3]. In contrast, Brevinin-1PLa's high MIC values against bacteria (>100 µM) imply that at concentrations required for antifungal activity (50 µM), it may not exert significant antibacterial effects, potentially reducing collateral damage to commensal microbiota. This functional selectivity, while not a direct hemolysis measurement, positions Brevinin-1PLa as a more targeted agent compared to broad-spectrum, highly hemolytic analogs.

Drug development Selectivity Toxicity

Validated Research and Industrial Applications for Brevinin-1PLa


Amphibian Chytridiomycosis Research and Drug Discovery

Given its specific activity against Batrachochytrium dendrobatidis (MIC = 50 µM), Brevinin-1PLa is a valuable tool for studying the amphibian immune response to chytridiomycosis [1]. Researchers investigating the role of skin peptides in Bd resistance can use Brevinin-1PLa as a defined molecular probe to dissect fungal inhibition mechanisms. Its differential potency compared to other Brevinin-1 peptides from the same frog species makes it essential for accurate in vitro modeling of natural defenses.

Selective Antifungal Agent Development

The inactivity of Brevinin-1PLa against common bacterial strains (MIC > 100 µM) positions it as a promising scaffold for developing selective antifungal agents [1]. In drug development pipelines, this narrow-spectrum activity minimizes the risk of off-target antibacterial effects, which is a desirable trait for therapies aimed at treating fungal infections without disrupting the host's commensal bacterial flora. Structure-activity relationship (SAR) studies can leverage Brevinin-1PLa's sequence to design analogs with improved antifungal potency while maintaining low antibacterial activity.

Comparative Immunology and Evolutionary Biology

Brevinin-1PLa's unique antimicrobial profile, divergent from co-expressed peptides like Brevinin-1Pa and Brevinin-1Pb, provides a model system for studying the evolution of functional diversity within a peptide family [1]. Researchers can compare the sequences and activities of these peptides to understand how subtle amino acid changes drive specialization. Procuring the exact peptide ensures that experiments accurately reflect the natural variation observed in Rana palustris populations.

In Vitro Microbiome Interaction Studies

Due to its lack of antibacterial activity, Brevinin-1PLa can be employed in co-culture experiments to study the interactions between amphibian skin microbiota and fungal pathogens. By selectively inhibiting the fungus without affecting bacterial growth, researchers can investigate the role of commensal bacteria in modulating fungal infection dynamics [1]. This application is particularly relevant for understanding host-microbe-pathogen interactions in the context of wildlife disease ecology.

Quote Request

Request a Quote for Brevinin-1PLa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.